molecular formula C5H9NO2S B2477070 4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide CAS No. 2172086-82-5

4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide

Cat. No. B2477070
M. Wt: 147.19
InChI Key: QVFDGKZVQNOJAF-UHFFFAOYSA-N
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Description

“4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide” is a chemical compound with the IUPAC name 4-thia-5-azaspiro [2.4]heptane 4,4-dioxide . It has a molecular weight of 147.2 .


Molecular Structure Analysis

The InChI code for “4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide” is 1S/C5H9NO2S/c7-9 (8)5 (1-2-5)3-4-6-9/h6H,1-4H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide” is a solid at room temperature . .

Scientific Research Applications

Dopamine D3 Receptor Antagonists

A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes, structurally related to 4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide, have been identified as potent and selective antagonists of the dopamine (DA) D3 receptor. These compounds demonstrated high selectivity over the hERG channel and favorable pharmacokinetic properties, making them potential candidates for further optimization in the treatment of disorders related to DA D3 receptor dysregulation (Micheli et al., 2016).

Building Blocks in Medicinal Chemistry

Compounds containing the 4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide moiety, like thiomorpholine and thiomorpholine 1,1-dioxide, serve as significant building blocks in medicinal chemistry. Some analogues with these structures have entered clinical trials, showcasing their potential in drug development. Novel bicyclic thiomorpholine derivatives have been synthesized, indicating the versatility and importance of these compounds in medicinal chemistry research (Walker & Rogier, 2013).

Synthesis of Sulfur-Containing Heterocycles

The compound 1-Aroyl-2-styrylsulfonylethene, a precursor to 4,4-dimethoxycarbonyl-2′,5-diaryl-3-(1′,3′-dioxolano)-1-thia-1,1-dioxide (4), plays a pivotal role in synthesizing various sulfur-containing heterocycles. These heterocycles include 7-aroyl-11-aryl-2,4-diazaspiro[5,5]undecane-1,3,5-trione-9-thia-9,9-dioxide and related compounds, demonstrating the diversity and utility of such structures in chemical synthesis (Reddy, Babu, & Padmavathi, 2001).

Antibacterial Quinolone Derivatives

Research into novel chiral quinolone derivatives, incorporating the 7-(7-amino-5-azaspiro[2.4]heptan-4-yl) moiety, has yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria. These findings highlight the potential of incorporating the 4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide structure into antibacterial agents (Kimura et al., 1994).

Lipophilicity Modulation in Drug Design

In medicinal chemistry, azaspiro[3.3]heptanes, structurally related to 4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide, have been explored as alternatives to morpholines, piperidines, and piperazines. These spirocyclic centers can effectively lower the logD 7.4 (a measure of drug lipophilicity) of molecules, making them useful in altering the physicochemical properties of potential drug candidates (Degorce, Bodnarchuk, & Scott, 2019).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

4λ6-thia-5-azaspiro[2.4]heptane 4,4-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-9(8)5(1-2-5)3-4-6-9/h6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFDGKZVQNOJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide

CAS RN

2172086-82-5
Record name 4lambda6-thia-5-azaspiro[2.4]heptane-4,4-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
SL Filimonchuk, K Nazarenko, T Shvydenko… - …, 2022 - thieme-connect.com
A method for the synthesis of aminomethyl-substituted five-membered sultams has been developed. The aminomethyl sultams were synthesized from the corresponding iodomethyl …
Number of citations: 2 www.thieme-connect.com

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